WST-8

Cell viability High-throughput screening CHO cells

WST-8 (CAS 193149-74-5) is a second-generation water-soluble tetrazolium salt that produces a soluble orange formazan (λmax 450–460 nm) without organic solvent extraction. Unlike MTT, it eliminates solubilization steps, enabling fully automatable one-step workflows in 96/384-well plates. Low intrinsic cytotoxicity permits extended incubation (24–48 h) and kinetic monitoring. Validated for high-throughput cell viability (r² = 0.995), 3D spheroid models, rapid MIC determination (24 h vs. 48–96 h CLSI), and PEGylated G-CSF potency testing. Directly soluble product reduces variability and cross-substitution risk.

Molecular Formula C20H13N6NaO11S2
Molecular Weight 600.5 g/mol
CAS No. 193149-74-5
Cat. No. B1684174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWST-8
CAS193149-74-5
Synonyms2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H tetrazolium monosodium salt
WST-8
Molecular FormulaC20H13N6NaO11S2
Molecular Weight600.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1
InChIKeyVSIVTUIKYVGDCX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WST-8 (CAS 193149-74-5) Cell Viability Reagent Procurement Guide: Technical Specifications and Comparator Differentiation


WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt; CAS 193149-74-5) is a water-soluble tetrazolium salt of the second-generation tetrazolium class [1]. It functions as a cell-impermeable chromogenic indicator reduced by cellular NAD(P)H-dependent dehydrogenases in the presence of an intermediate electron acceptor (typically 1-methoxy PMS) to yield a water-soluble orange formazan dye with absorbance maximum at 450–460 nm . The compound serves as the core reagent in commercial cell viability and proliferation assays, most notably the Cell Counting Kit-8 (CCK-8) developed by Dojindo Laboratories [2].

Why WST-8 Cannot Be Interchanged with MTT, XTT, MTS, or WST-1: Technical Basis for Procurement Specification


Despite belonging to the same tetrazolium salt class, WST-8 differs fundamentally from its structural and functional analogs in solubility mechanism, reduction pathway, cytotoxicity profile, and assay linearity [1]. Unlike MTT, which produces water-insoluble formazan crystals requiring organic solvent solubilization steps that introduce variability and preclude kinetic monitoring, WST-8 generates a directly water-soluble formazan product that remains stably dissolved in culture medium [2]. Compared to other water-soluble alternatives (XTT, MTS, WST-1), WST-8 exhibits measurably lower intrinsic cytotoxicity, enabling extended incubation windows (24–48 hours) without compromising cell viability [3]. These differences translate directly into quantifiable assay performance disparities, making cross-substitution without revalidation analytically unsound for applications requiring reproducible, high-throughput, or longitudinal viability assessment.

WST-8 Quantitative Performance Differentiation: Head-to-Head Comparative Evidence vs. MTT, XTT, MTS, and WST-1


WST-8 vs. MTT: Enhanced Linearity and Accuracy in Cell Quantification for High-Throughput Screening

In a direct head-to-head comparison using CHO-K1 cells, WST-8 demonstrated superior linearity and accuracy for cell number correlation compared to the MTT assay. The WST-8 assay exhibited an r² value of 0.995 across a dynamic range of 400 to 8 × 10⁴ cells/well, with standard error consistently less than 11% [1]. In contrast, the MTT assay using acid isopropanol solubilization achieved an r² of only 0.9578 over a comparable range, with a maximum standard error of 11% [1]. The authors concluded that the MTT assay's low sensitivity, high variability, and technical requirements render it suboptimal for reliable cell counting, whereas WST-8 offers higher accuracy and linearity for high-throughput applications [1].

Cell viability High-throughput screening CHO cells Linearity Method comparison

WST-8 vs. MTS: Enhanced Sensitivity for PEGylated G-CSF Potency Determination in NFS-60 Cells

In a comparative bioassay evaluating PEGylated granulocyte colony-stimulating factor (G-CSF) potency, the WST-8-based method demonstrated enhanced sensitivity over the conventional MTS-based assay. Using NFS-60 cells at 7 × 10⁵ cells/mL against 800 IU/mL PEGylated G-CSF across 24, 48, and 72-hour time points, the WST-8 assay produced more robust and sensitive detection of PEGylated G-CSF activity [1]. The optimized WST-8 method was subsequently validated for potency testing of various commercially available PEGylated G-CSF preparations, with the authors reporting consistent enhanced sensitivity over MTS [1].

Bioassay PEGylated G-CSF Potency testing NFS-60 MTS

WST-8 vs. XTT and WST-1: Superior Sensitivity and Non-Toxicity in 2D and 3D Human Chondrocyte Cultures

In a direct comparative study evaluating XTT, WST-1, and WST-8 in both 2D monolayer and 3D spheroid cultures of human articular chondrocytes, WST-8 demonstrated the highest sensitivity and was the only tetrazolium salt exhibiting no observable cytotoxicity [1]. Phase contrast microscopy revealed strong toxicity effects for WST-1 after 4 hours of incubation and for XTT after 8 hours of incubation, whereas WST-8 showed no signs of toxicity under identical conditions [1]. The WST-8 assay demonstrated the highest overall sensitivity among the three membrane-impermeable tetrazolium salts tested in both 2D and 3D culture formats [1]. In 3D spheroid cultures, the study noted that only cells at the outer rim of spheroids were capable of converting membrane-impermeable tetrazolium salts to formazan [1].

3D culture Spheroid Chondrocytes Tissue engineering Cytotoxicity

WST-8 vs. MTS: Preferable Sensitivity and Non-Toxicity for 3D Spheroid Viability Assessment in Primary Human Chondrocytes

In a 2024 comparative study evaluating MTS, WST-8, and ATP viability assays in 2D and 3D primary human chondrocyte cultures, WST-8 was identified as preferable to MTS among tetrazolium-based methods due to its non-toxicity and superior sensitivity [1]. In 2D culture, the MTS assay showed the lowest specificity among all three assays tested, whereas WST-8 maintained robust correlation between cell number and absorption signal [1]. In 3D culture, the WST-8 assay enabled measurement of spheroids larger than 240 μm, with sensitivity ranked second only to the ATP endpoint assay [1]. Phase contrast observation of monolayer cells revealed toxic effects of MTS after 6 hours of incubation, while WST-8 exhibited no signs of toxicity [1].

3D spheroid Chondrocytes MTS Toxicity Sensitivity

WST-8 vs. UV Spectrophotometry: 5-Fold Greater Sensitivity for NAD(P)H Detection in Dehydrogenase Assays

In a method development study establishing WST-8 for quantitative dehydrogenase activity measurement, the WST-8 colorimetric method demonstrated approximately 5-fold greater sensitivity compared to direct UV spectrophotometric measurement of NAD(P)H absorption at 340 nm [1]. The limit of detection (LOD) for WST-8-based measurement was 0.32 nmole for NADH and 0.29 nmole for NADPH, whereas UV spectrophotometry at 340 nm detected 1.65 nmole NADH and 1.72 nmole NADPH, respectively [1]. The optimized WST-8 dehydrogenase assay exhibited excellent reproducibility with a Z' factor of 0.9, confirming its suitability for high-throughput screening applications [1].

NADH NADPH Dehydrogenase Enzyme assay Detection limit

WST-8 Validated Application Scenarios: Evidence-Backed Procurement Use Cases


High-Throughput Screening (HTS) for Cell Proliferation and Cytotoxicity

WST-8 is validated for high-throughput cell viability screening based on its demonstrated linearity (r² = 0.995 over 400 to 8 × 10⁴ cells/well) and low variability (standard error < 11%) [1]. The water-soluble formazan product eliminates solubilization steps, enabling fully automatable, one-step liquid handling workflows compatible with 96-well and 384-well plate formats. The low cytotoxicity profile permits extended incubation (24–48 hours) without compromising cell integrity, allowing flexible plate reading schedules and kinetic monitoring .

3D Spheroid and Organoid Viability Assessment

WST-8 is recognized as a validated method for measuring cell viability in 3D in vitro models, including prostate tumor spheroids and primary chondrocyte spheroids [2][3]. Comparative studies confirm that WST-8 is non-toxic to spheroid cultures and exhibits the highest sensitivity among membrane-impermeable tetrazolium salts (XTT, WST-1, WST-8) [3]. The assay can detect spheroids larger than 240 μm and is compatible with extracellular matrix-embedded cultures including Matrigel and alginate hydrogels [4].

Rapid Antimicrobial Susceptibility Testing (AST) and Bacteriocin Screening

WST-8 colorimetric assays have been validated for rapid determination of minimum inhibitory concentrations (MICs) across gram-negative bacteria, gram-positive bacteria, and pathogenic yeast [5]. In direct comparison with CLSI broth microdilution methods, the WST-8 method achieved excellent agreement for MIC determination at 24 hours, whereas the CLSI method required 48–96 hours for consistent results with drug-resistant bacteria including MRSA, VRE, and MDRP [6]. The method has also been applied to screening bacteriocin-producing lactic acid bacteria with demonstrated efficiency [5].

Biologic Potency Testing and QC Release Assays

WST-8-based bioassays have been optimized and validated for determining the potency of PEGylated G-CSF preparations using the NFS-60 cell line, demonstrating enhanced sensitivity over conventional MTS-based methods [7]. The assay conditions (7 × 10⁵ cells/mL against 800 IU/mL PEGylated G-CSF) and time-course parameters (24–72 hours) have been established, supporting adoption in quality control laboratories requiring reproducible, sensitive potency testing for biologic drug substance and drug product release.

Technical Documentation Hub

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